Conformational Rigidity: Rotatable Bond Count of Zero
The target compound exhibits a rotatable bond count of 0, a direct consequence of its spirocyclic architecture. This contrasts sharply with common linear or monocyclic analogs, such as 2-(aminomethyl)tetrahydrofuran (a common pyrrolidine analog) or 3-(aminomethyl)oxetane, which possess at least 1-2 rotatable bonds. [1]
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Typical monocyclic heterocyclic building blocks (e.g., 2-(aminomethyl)tetrahydrofuran): ≥1 |
| Quantified Difference | Reduction of 100% in rotatable bonds relative to common flexible analogs |
| Conditions | Calculated molecular property |
Why This Matters
A rotatable bond count of zero ensures maximum conformational constraint, a key design element for achieving high target selectivity and predictable structure-activity relationships (SAR) in drug discovery [2].
- [1] Chem-space. 1-oxa-6-azaspiro[3.4]octane. CSSB00009846926. 2025. View Source
- [2] Li DB, Rogers-Evans M, Carreira EM. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Org Lett. 2013;15(18):4766-9. View Source
